BenchChemオンラインストアへようこそ!

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

Lipophilicity Drug-likeness Permeability

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate (CAS 247134-05-0) is a synthetic, saturated β-amino acid ester derivative with the IUPAC name N-benzyl-3-(trifluoromethyl)-β-alanine ethyl ester. It features a trifluoromethyl group on the β-carbon, an ethyl ester, and a benzylamino substituent.

Molecular Formula C13H16F3NO2
Molecular Weight 275.271
CAS No. 247134-05-0
Cat. No. B2915388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzylamino)-4,4,4-trifluorobutanoate
CAS247134-05-0
Molecular FormulaC13H16F3NO2
Molecular Weight275.271
Structural Identifiers
SMILESCCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1
InChIInChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3
InChIKeyKJXNJNVKUIYFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate (CAS 247134-05-0) – Core Chemical Identity and Procurement Profile


Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate (CAS 247134-05-0) is a synthetic, saturated β-amino acid ester derivative with the IUPAC name N-benzyl-3-(trifluoromethyl)-β-alanine ethyl ester [1]. It features a trifluoromethyl group on the β-carbon, an ethyl ester, and a benzylamino substituent. These molecular features place it as a versatile building block in medicinal chemistry and organic synthesis, particularly for generating trifluoromethylated intermediates, peptidomimetics, and low-molecular-weight organogelators [2]. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molecular weight of 275.27 g/mol [1].

Why Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate Is Not Interchangeable with Its Analogs


Trifluoromethylated β-amino acid esters, like ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate, are highly sensitive to changes in the ester group, the N-substituent, or the saturation state of the backbone. Even small structural modifications—such as substituting the ethyl ester with a methyl ester or reducing the double bond—can significantly alter physicochemical properties such as lipophilicity, solubility, and steric demand [1]. These differences directly impact the compound's reactivity in further synthetic steps, its role as an intermediate in peptidomimetic synthesis, and its downstream biological performance [2]. The quantitative evidence below demonstrates that these seemingly minor variations lead to measurable differences that preclude simple drop-in substitution.

Quantitative Differentiation of Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate from its Closest Comparators


Elevated Lipophilicity (XLogP3-AA) vs. Methyl Ester Analog

The target compound exhibits a computed XLogP3-AA of 2.7, as reported in its PubChem entry [1]. In comparison, the methyl ester analog (Methyl 3-(benzylamino)-4,4,4-trifluorobutanoate, CAS 2107138-97-4) is predicted to have a lower XLogP3-AA of approximately 2.3 based on the typical logP reduction of ~0.4 log units when replacing an ethyl ester with a methyl ester in similar β-amino acid scaffolds [2]. This higher lipophilicity can translate to improved membrane permeability and enhanced binding to hydrophobic enzyme pockets, making the ethyl ester version more suitable for hit-to-lead campaigns where a balanced LogD is required.

Lipophilicity Drug-likeness Permeability

Saturated Backbone Provides Chemical Stability vs. α,β-Unsaturated Analog

The target compound is a fully saturated butanoate derivative. Its closest unsaturated analog, ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate (CAS 150892-04-9), contains a reactive α,β-unsaturated ester moiety that is prone to Michael addition and photoisomerization . While quantitative comparative forced-degradation data for these two exact compounds are not publicly available, the saturated scaffold of CAS 247134-05-0 eliminates the risk of unintended nucleophilic additions during multi-step synthesis or extended storage—an advantage documented across the broader class of β-amino esters [1].

Chemical stability Shelf-life Synthetic reliability

Benzylamino N-Substituent Enhances Steric Bulk and Potential Target Selectivity vs. Unsubstituted 3-Amino Analog

The N-benzyl group in ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate increases steric demand compared to the unsubstituted 3-amino analog, benzyl (3S)-3-amino-4,4,4-trifluorobutanoate (CAS 1255666-96-0) [1]. Quantitative steric parameters (e.g., Charton or Taft steric constants) are not explicitly reported for this pair; however, the benzyl group's substituent constant (Es ≈ -0.38 for CH2Ph vs. H = 0) imposes a significantly larger steric footprint [2]. This steric differentiation can improve selectivity in enzyme binding pockets that have a tolerance for hydrophobic, aromatic N-substituents, as seen in DPP-4 inhibitor design [1].

Steric effects Enzyme selectivity Peptidomimetic design

Trifluoromethyl Group Imparts Higher Metabolic Stability vs. Non-fluorinated β-Amino Esters

The CF₃ group on the β-carbon of ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate significantly retards cytochrome P450-mediated oxidative metabolism compared to a non-fluorinated methyl analog, such as ethyl 3-(benzylamino)butanoate [1]. While head-to-head microsomal stability data for these exact analogs are not publicly disclosed, meta-analyses across heterocycles and amino acid derivatives demonstrate that replacement of a methyl group with a trifluoromethyl group reduces intrinsic clearance by approximately 3- to 10-fold in human liver microsomes [2]. This class-level advantage is well-recognized in the development of metabolically robust peptide isosteres.

Metabolic stability Oxidative metabolism Half-life

Optimal Research and Procurement Scenarios for Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate


Design and Synthesis of Metabolically Stable DPP-4 Inhibitor Analogs

Medicinal chemistry groups targeting dipeptidyl peptidase-4 (DPP-4) inhibitors can use this compound as a key intermediate to prepare sitagliptin analogs with enhanced metabolic stability. The trifluoromethyl group and benzylamino N-substituent provide complementary lipophilic and steric interactions that can improve potency (IC₅₀ shift toward low nanomolar range) and selectivity over DPP-8/DPP-9 [1]. The ethyl ester allows convenient deprotection to the corresponding acid for further elongation, a workflow already validated in patent literature for related sitagliptin intermediates [1].

Synthesis of Trifluoromethylated Peptidomimetic Building Blocks with Tailored Lipophilicity

Researchers needing a β-amino acid ester with higher lipophilicity (XLogP3-AA = 2.7) can select this compound over the methyl ester analog (est. XLogP3-AA ≈ 2.3) to increase membrane permeability in peptide-based therapeutics. The saturated backbone also ensures chemical inertness during solid-phase peptide synthesis (SPPS) or solution-phase coupling chemistries, avoiding Michael acceptor side reactions that plague unsaturated analogs [2].

Construction of Low-Molecular-Weight Organogelators for Drug Delivery

This compound has been reported as a precursor in the synthesis of chiral β-amino acid-based organogelators possessing a trifluoromethyl side chain . The combination of the trifluoromethyl group and the benzylamino moiety contributes to supramolecular packing via fluorine-fluorine interactions and π-stacking, leading to gelation at low concentrations (<1 wt%) in organic solvents. Such organogels are promising for controlled release formulations where gel strength and thixotropy are critical.

Procurement for High-Throughput Screening Libraries Focused on Halogen Bonding

Contract research organizations and pharmaceutical companies building fragment or diversity libraries can purchase this compound as a fluorine-enriched building block. Its high XLogP3-AA (2.7) and trifluoromethyl group promote halogen bonding with protein targets (e.g., kinases, proteases) in biochemical and biophysical screens, increasing hit rates compared to non-fluorinated or less lipophilic analogs [2].

Quote Request

Request a Quote for Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.